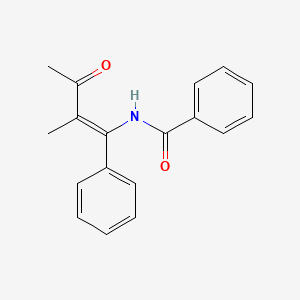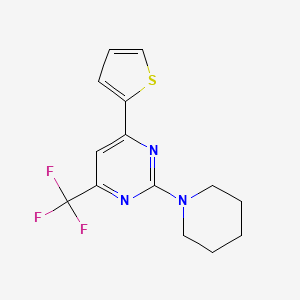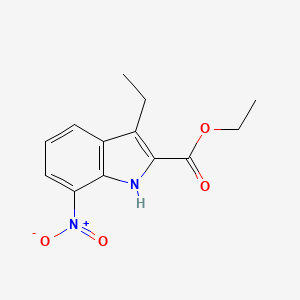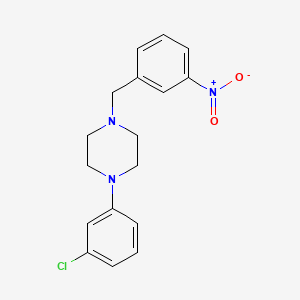![molecular formula C21H27FN4O2 B5666111 N-({1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]piperidin-3-yl}methyl)-4-fluorobenzamide](/img/structure/B5666111.png)
N-({1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]piperidin-3-yl}methyl)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of molecules that are often explored for their potential in pharmaceutical applications due to their complex structures and functional groups, which can interact with biological targets in specific ways. Its structure suggests potential interactions with various biological receptors or enzymes, contributing to a wide range of biological activities.
Synthesis Analysis
Synthesis approaches for similar compounds typically involve multi-step chemical reactions, starting from simple precursors to gradually build up the complex structure. Key steps might include reductive amination, amide formation, and N-alkylation. For instance, the synthesis of related fluorobenzyl piperazinyl methyl pyrazolopyridine compounds involves reductive amination, amide hydrolysis, and N-alkylation, indicating the complexity and precision required in synthesizing such molecules (Yang Fang-wei, 2013).
Molecular Structure Analysis
Structural elucidation of similar compounds often employs spectroscopic methods like NMR, IR, and mass spectrometry, alongside X-ray crystallography for solid-state analysis. These techniques help in confirming the molecular framework and identifying functional group placements, which are crucial for understanding the compound's chemical behavior and interaction capabilities.
Chemical Reactions and Properties
Compounds with benzamide and pyrazole moieties are known for their versatile chemical reactivity, allowing for further functionalization or interaction with biological targets. Chemical reactions may include hydrolysis, oxidation, and further substitution reactions, which can modify the compound's physical and chemical properties for specific applications.
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystallinity, are influenced by the molecular structure. Compounds like the one are expected to have moderate solubility in organic solvents, and their crystalline structure can be analyzed using X-ray diffraction techniques to gain insights into their solid-state properties.
Chemical Properties Analysis
Chemical properties, including reactivity towards acids/bases, nucleophiles/electrophiles, and stability under various conditions, are essential for understanding how such compounds might behave in biological systems or during pharmaceutical formulation. Their interaction with specific enzymes or receptors can be influenced by these chemical properties, affecting their potential therapeutic applications.
- Synthesis and receptor binding assay of pyrazolopyridine derivatives indicating potential as dopamine receptor ligands (Yang Fang-wei, 2013).
- Detailed structural analysis and pharmacological evaluation of similar compounds, highlighting the importance of precise molecular architecture for biological activity (L. Wise et al., 1987).
特性
IUPAC Name |
N-[[1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]piperidin-3-yl]methyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4O2/c1-14-15(2)24-25-19(14)9-10-20(27)26-11-3-4-16(13-26)12-23-21(28)17-5-7-18(22)8-6-17/h5-8,16H,3-4,9-13H2,1-2H3,(H,23,28)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYIXZHSJGSPHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1CCC(=O)N2CCCC(C2)CNC(=O)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B5666035.png)

![3-[((3R*,4R*)-3-(hydroxymethyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-pyrrolidinyl)carbonyl]-1,6-dimethyl-2(1H)-pyridinone](/img/structure/B5666042.png)
![1-{3-[(3R*,4R*)-4-hydroxy-4-(2-methoxyethyl)-3-methyl-1-piperidinyl]-3-oxopropyl}-6-methyl-2(1H)-pyridinone](/img/structure/B5666048.png)

![ethyl 3,6-diamino-5-cyano-4-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5666068.png)
![2-{4-[4-(1H-pyrazol-3-yl)benzoyl]-1-piperazinyl}pyrazine](/img/structure/B5666083.png)


![N-(1H-benzimidazol-2-ylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5666097.png)

![N-(2-chlorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5666116.png)
![4-{[5-(dimethylamino)-2-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5666124.png)